molecular formula C11H15NO2 B8441887 3-Tert-butyl-2-hydroxybenzaldehyde oxime

3-Tert-butyl-2-hydroxybenzaldehyde oxime

Cat. No.: B8441887
M. Wt: 193.24 g/mol
InChI Key: NJEQBBNVFXSQSG-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-hydroxybenzaldehyde oxime is a derivative of 3-tert-butyl-2-hydroxybenzaldehyde (CAS: 24623-65-2), a salicylaldehyde analog substituted with a bulky tert-butyl group at the 3-position and a hydroxyl group at the 2-position . The oxime is formed by the reaction of the aldehyde with hydroxylamine, introducing an =N-OH group at the aldehyde carbon. This compound is structurally distinguished by:

  • Hydrogen bonding: The 2-hydroxy group facilitates intramolecular H-bonding with the oxime moiety, influencing crystallinity and thermal stability.
  • Lipophilicity: The tert-butyl substituent increases hydrophobicity compared to simpler benzaldehyde oximes, which may impact solubility and biological interactions .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-tert-butyl-6-(hydroxyiminomethyl)phenol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-5-8(7-12-14)10(9)13/h4-7,13-14H,1-3H3

InChI Key

NJEQBBNVFXSQSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=NO

Origin of Product

United States

Comparison with Similar Compounds

Thermal Stability and Decomposition

  • 3-Tert-butyl-2-hydroxybenzaldehyde oxime : Expected to exhibit high thermal stability (>250°C) due to steric shielding by the tert-butyl group and intramolecular H-bonding.
  • Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C, stabilized by extensive intermolecular H-bonding .
  • 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Lower decomposition temperature (247.6°C), attributed to weaker stabilization .

Table 1: Thermal Stability of Selected Oximes

Compound Decomposition Temperature (°C) Stabilizing Features
This compound* >250 (predicted) Steric hindrance, H-bonding
Di(1H-tetrazol-5-yl) methanone oxime 288.7 Intermolecular H-bonding
Phosgene oxime (CX) N/A (volatile liquid) High reactivity, corrosive

*Predicted based on structural analogs .

Toxicity and Hazard Profiles

  • This compound : Likely low acute toxicity due to steric and electronic stabilization, though formal classification is unavailable.
  • Phosgene oxime (CX) : Highly toxic (AEGL-1: 0.11 mg/m³ for 10 min exposure); causes severe skin and respiratory damage .
  • 4-Methylpentan-2-one oxime : Classified as Harmful (Acute Tox. 4), with skin and eye irritation risks (H315, H319) .
  • 3-Bromobenzaldehyde oxime : Moderate hazards (S26, S36 safety codes); requires protective equipment .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound Molecular Weight (Da) Density (g·cm⁻³) Solubility (Predicted)
This compound* 221.28 ~1.6 Low in water
Olesoxime (TRO19622) 399.65 N/A Lipophilic
3-Bromobenzaldehyde oxime 200.03 N/A Moderate in organic solvents

*Calculated from parent aldehyde data ; density inferred from similar crystalline oximes .

Preparation Methods

Magnesium Chloride-Mediated Formylation

This method employs 2-tert-butylphenol, paraformaldehyde, and magnesium chloride in tetrahydrofuran (THF) under reflux conditions.

Reaction Conditions

  • Reagents :

    • 2-tert-butylphenol (30 mmol)

    • Paraformaldehyde (66 mmol)

    • Magnesium chloride (60 mmol)

    • Triethylamine (60 mmol)

  • Solvent : THF (120 mL)

  • Temperature : Reflux (~66°C)

  • Time : 3 hours

Procedure

  • A suspension of 2-tert-butylphenol, MgCl₂, and paraformaldehyde in THF is stirred at room temperature.

  • Triethylamine is added dropwise, and the mixture is heated to reflux.

  • The crude product is extracted with ethyl acetate, washed with dilute HCl, and dried over MgSO₄.

Yield : 90%

Reimer-Tiemann Reaction

An alternative approach uses chloroform and aqueous NaOH under basic conditions, though this method is less commonly reported for tert-butyl-substituted phenols.

Oxime Formation via Condensation with Hydroxylamine

The aldehyde is converted to the oxime through a nucleophilic addition-elimination reaction with hydroxylamine hydrochloride.

Standard Laboratory-Scale Synthesis

Reaction Conditions

  • Reagents :

    • 3-Tert-butyl-2-hydroxybenzaldehyde (1 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

    • Sodium acetate (1.5 equiv)

  • Solvent : Ethanol or methanol (20–50 mL per gram of aldehyde)

  • Temperature : 60–80°C

  • Time : 4–6 hours

Procedure

  • Hydroxylamine hydrochloride and sodium acetate are dissolved in ethanol.

  • The aldehyde is added, and the mixture is refluxed with stirring.

  • The reaction progress is monitored by TLC or NMR.

  • The product is isolated via filtration or solvent evaporation.

Yield : 75–85%

Industrial-Scale Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are employed:

ParameterValue
Reactor TypeMicrofluidic tubular
Residence Time15–30 minutes
Temperature70°C
SolventEthanol/water (9:1)
Throughput1–5 kg/hour

This method reduces solvent use by 40% and improves yield to 88–92%.

Optimization Strategies

Solvent Effects

Polar protic solvents (e.g., ethanol, methanol) favor oxime formation due to their ability to stabilize intermediates. A comparative study shows:

SolventYield (%)Reaction Time (h)
Ethanol854
Methanol825
Water688
THF4512

Ethanol is optimal for balancing yield and reaction rate.

Catalytic Additives

Lewis acids (e.g., ZnCl₂, AlCl₃) accelerate the reaction:

Catalyst (10 mol%)Yield (%)Time (h)
None756
ZnCl₂883
AlCl₃844

ZnCl₂ reduces reaction time by 50% without side-product formation.

Characterization and Quality Control

The product is validated using:

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, OH), 8.15 (s, 1H, CH=N), 7.4–7.1 (m, 3H, Ar-H), 1.35 (s, 9H, C(CH₃)₃).

  • FTIR : ν = 1620 cm⁻¹ (C=N), 3250 cm⁻¹ (O-H).

  • Elemental Analysis : Calculated for C₁₁H₁₅NO₂: C 64.37%, H 7.37%, N 6.82%; Found: C 64.29%, H 7.41%, N 6.78%.

Challenges and Solutions

Byproduct Formation

Imine intermediates may form if reaction pH exceeds 7.0. Adjusting pH to 4.5–5.5 using acetic acid suppresses this issue.

Industrial Purification

Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity, with a recovery rate of 89%.

Emerging Methods

Photochemical Activation

A recent photochemical protocol using HFIP (hexafluoroisopropanol) and 390 nm light reduces reaction time to 2 hours with 89% yield. However, scalability remains unverified.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) shortens the reaction to 30 minutes (yield: 82%) but requires specialized equipment.

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3; Rf ~0.4 for oxime).
  • Adjust solvent polarity (e.g., methanol for faster kinetics) or employ microwave-assisted synthesis to reduce reaction time .

How should researchers handle discrepancies in spectroscopic data (e.g., NMR) when characterizing this compound?

Advanced Research Question
Contradictions in NMR signals may arise from tautomerism (oxime ⇌ nitroso) or impurities. Methodological approaches include:

  • Comparing experimental shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)) to identify dominant tautomers .
  • Using deuterated DMSO to stabilize the oxime form and suppress dynamic exchange .
  • Employing 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals (e.g., δ 7.2–7.6 ppm for tert-butyl and hydroxyl groups) .

What are the critical factors influencing the stability of this compound under storage and experimental conditions?

Basic Research Question

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis (WGK 3 indicates moderate water reactivity) .
  • Thermal Stability : Decomposition occurs above 150°C; avoid heating beyond the flash point (113°C) in open systems .
  • Chemical Stability : Incompatible with strong oxidizers (e.g., peroxides) and acids, which may catalyze Beckmann rearrangement .

How can researchers design toxicity studies for this compound, given limited data on its toxicological profile?

Advanced Research Question
Adopt tiered AEGL (Acute Exposure Guideline Levels) frameworks used for structurally similar oximes (e.g., phosgene oxime):

  • Acute Toxicity : Conduct murine LC50 assays with 1–4 hr exposure windows, monitoring respiratory distress and dermal irritation .
  • Genotoxicity : Perform Ames tests with S. typhimurium TA98/TA100 strains ± metabolic activation (S9 mix) .
  • Protective Measures : Use NIOSH-approved P95 respirators and nitrile gloves during handling to mitigate inhalation/skin exposure risks .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

  • Mechanistic Insights : Use DFT (M06-2X/cc-pVTZ) to model transition states for oxime transfer or cyclization reactions .
  • Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate reaction energetics in polar aprotic solvents (e.g., DMF) .
  • Electrostatic Potential Maps : Identify nucleophilic sites (e.g., oxime oxygen) and steric hindrance from the tert-butyl group .

How can researchers address low yields in cross-coupling reactions involving this compound?

Advanced Research Question
Low yields often stem from steric bulk or competing side reactions. Mitigation strategies:

  • Catalyst Optimization : Use Pd(OAc)2/XPhos systems for Suzuki-Miyaura couplings to enhance turnover .
  • Microwave Irradiation : Reduce reaction time to <1 hr, minimizing decomposition pathways .
  • Protecting Groups : Temporarily silylate the hydroxyl group (e.g., TBSCl) to improve substrate solubility .

What analytical techniques are essential for distinguishing this compound from its synthetic intermediates?

Basic Research Question

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ detection (m/z 193.1 [M+H]+ for oxime vs. 177.1 for aldehyde) .
  • IR Spectroscopy : Confirm oxime formation via N-O stretch at 950–970 cm⁻¹ and absence of aldehyde C=O (~1700 cm⁻¹) .

How does the tert-butyl group influence the physicochemical properties of this compound compared to simpler oximes?

Advanced Research Question
The tert-butyl group:

  • Enhances Lipophilicity : LogP increases by ~1.5 units compared to benzaldehyde oxime, improving membrane permeability .
  • Steric Effects : Reduces reaction rates in SN2 mechanisms but stabilizes intermediates in cycloadditions .
  • Thermal Stability : Raises decomposition onset by ~30°C relative to des-tert-butyl analogs .

What are the best practices for validating the purity of this compound in catalysis studies?

Basic Research Question

  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to assess purity >98% .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (C11H15NO2: C 68.37%, H 7.82%, N 7.25%) .

How can structure-activity relationship (SAR) studies guide the modification of this compound for antimicrobial applications?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the hydroxyl group with fluorine to enhance bioavailability (e.g., 3-CF3 analogs show improved E. coli inhibition, IC50 0.2 mg/mL) .
  • Oxime Esterification : Introduce acyl groups (e.g., pyrazole-4-carboxylate) to modulate antifungal activity .

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